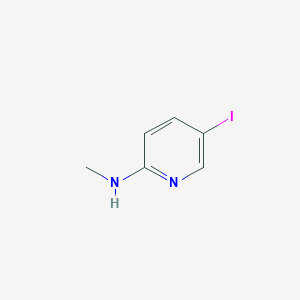

(5-Iodo-pyridin-2-yl)-methyl-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPWDCQJEJGUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo Pyridin 2 Yl Methyl Amine and Analogue Structures

Strategies for the Regioselective Installation of the Aminomethyl Moiety

The regioselective formation of the C-N bond is paramount in synthesizing 2-aminopyridine (B139424) derivatives. The electronic nature of the pyridine (B92270) ring, with its electron-deficient character, influences the feasibility and outcome of various synthetic approaches. The most common precursors are halogenated pyridines, where the halogen acts as a leaving group.

Halogenated pyridines, such as 2-chloro-5-iodopyridine (B1352245) or 2-bromo-5-iodopyridine (B107189), are versatile starting materials for introducing amine functionalities. The choice of halogen, catalyst, and reaction conditions dictates the selectivity and efficiency of the amination.

Transition-metal catalysis, particularly employing palladium and copper complexes, has revolutionized the synthesis of arylamines. These methods offer mild conditions and broad functional group tolerance, making them indispensable tools for constructing molecules like (5-Iodo-pyridin-2-yl)-methyl-amine.

Amination Reactions Utilizing Halogenated Pyridine Precursors

Transition-Metal-Catalyzed Amination: Palladium and Copper Systems

Buchwald-Hartwig Amination Protocols for Halopyridines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. thieme-connect.com It typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. While highly effective for many aryl halides, the amination of pyridyl halides, especially those containing an amino group themselves (like 2-aminopyridines), can be challenging as the pyridine nitrogen can poison the palladium catalyst. core.ac.uk

However, protocols have been developed to overcome these challenges. For instance, the regioselective amination of 2-chloro-5-iodopyridine has been successfully achieved. lookchem.com Studies have shown that while aryl iodides were initially considered less effective substrates than bromides in early Buchwald-Hartwig reactions, the use of specific catalyst systems can promote efficient coupling. lookchem.com The reaction of 2-chloro-5-iodopyridine with anilines, using a Pd-BINAP catalyst in the presence of a large excess of a mild base like cesium carbonate, proceeds with high regioselectivity at the iodine-bearing C-5 position. lookchem.com Heterocyclic substrates such as 3-iodopyridine (B74083) and 4-iodopyridine (B57791) have also been successfully aminated using palladium catalysis, demonstrating the versatility of this approach for various pyridine isomers. nih.gov

Microwave-Assisted Amination Techniques in Pyridine Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. In the context of pyridine amination, microwave-assisted methods have been successfully applied to both copper-catalyzed and catalyst-free systems. rsc.orgrsc.orgresearchgate.net

Solvent- and ligand-free, copper-catalyzed amination of halopyridines under microwave irradiation provides an efficient and environmentally friendly route to N-heteroarylated products. rsc.orgrsc.org For example, the coupling of 3-iodopyridine with various nitrogen nucleophiles proceeds in moderate to high yields. rsc.org Furthermore, direct amination of halopyridines with amines like pyrrolidine (B122466) and piperidine (B6355638) can be achieved without any transition metal catalyst under microwave conditions, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net These techniques are particularly advantageous in accelerating copper-mediated C-N bond formation. mdpi.com

Optimization of Catalytic Systems for Efficient Pyridyl Amination

The efficiency and selectivity of pyridyl amination are highly dependent on the careful optimization of the catalytic system, including the metal, ligand, base, and solvent.

For copper-catalyzed systems, studies on the amination of 2-fluoro-5-iodopyridine (B1304895) have shown that increasing the catalyst loading from 10 mol% to 20 mol% and using a twofold excess of the amine significantly boosts the yield of the desired 5-amino-2-fluoropyridine (B167992) product, selectively substituting the iodine atom. mdpi.comclockss.org The combination of CuI with ligands like 2-(isobutyryl)cyclohexanone has proven effective for these transformations. clockss.org Similarly, copper-catalyzed amination of 2-bromo-5-iodopyridine using ethylene (B1197577) glycol as a promoter selectively yields the C-5 aminated product, demonstrating that the more reactive C-I bond is preferentially targeted. rsc.orgrsc.org

In palladium catalysis, the choice of ligand is critical. For the challenging amination of 2-aminopyridine derivatives, specialized N-heterocyclic carbene (NHC) ligands are employed. The Pd-PEPPSI-IPentCl catalyst, which features a bulky NHC ligand, has been shown to be highly effective, resisting the typical catalyst poisoning by the pyridine nitrogen and facilitating the coupling of even sterically hindered amines. core.ac.uk The selection of the base is also crucial; while strong bases like NaOt-Bu are often used, the combination of a Pd-BINAP catalyst with an excess of a milder base like Cs₂CO₃ has been shown to be remarkably effective for the amination of iodo-substituted chloropyridines. lookchem.com

| Precursor | Catalyst System | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-iodopyridine | CuI / Ligand | Increased catalyst loading (10 to 20 mol%) and excess amine (2 equiv.) | Substantial increase in yield of 5-amino-2-fluoropyridine. | clockss.org |

| 2-Bromo-5-iodopyridine | Copper / Ethylene Glycol | Targeting the more reactive C-I bond over the C-Br bond. | Selective amination at the C-5 position. | rsc.orgrsc.org |

| 2-Aminopyridine Derivatives | Pd-PEPPSI-IPentCl (NHC Ligand) | Bulky NHC ligand prevents catalyst poisoning by pyridine nitrogen. | Effective coupling of sterically hindered amines. | core.ac.uk |

| 2-Chloro-5-iodopyridine | Pd(dba)₂ / BINAP / Cs₂CO₃ | Use of a large excess of a mild base (Cs₂CO₃). | High regioselectivity for amination at the C-5 position. | lookchem.com |

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. researchgate.net The synthesis of aminopyridines can be achieved via SNAr, typically requiring harsh conditions or excess reagents. chemistryviews.org However, recent advancements have enabled these reactions under milder conditions.

One innovative approach involves the use of bench-stable N-(1-ethoxyvinyl)-2-halopyridinium salts. chemistryviews.orgchemrxiv.org These reagents undergo SNAr reactions with various amine nucleophiles under unusually mild, room temperature or slightly heated, conditions without the need for transition-metal catalysts. chemistryviews.orgchemrxiv.org The N-(1-ethoxyvinyl) group acts as both an activating group for the SNAr reaction and a protecting group for the pyridine nitrogen, which can be subsequently removed. chemrxiv.org Another strategy involves the catalytic activation of aminopyridines themselves towards SNAr. Using a ruthenium(II) catalyst, an η⁶-pyridine complex is transiently formed, which acts as a potent electrophile and facilitates C-N bond cleavage, allowing for the substitution of the amino group with another amine. thieme-connect.comresearchgate.net Furthermore, the displacement of leaving groups other than halogens, such as the cyanide group, has been shown to be a viable SNAr strategy in azine chemistry, providing additional flexibility in the choice of starting materials. researchgate.net

| Method | Key Feature | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Activation via Pyridinium (B92312) Salts | Use of N-(1-ethoxyvinyl)-2-halopyridinium triflates. | Mild (RT or 40°C), metal-free, K₂CO₃ base. | Avoids harsh conditions and transition metals. | chemistryviews.orgchemrxiv.org |

| Ruthenium(II)-Catalyzed π-Coordination | Transient formation of an electrophilic η⁶-pyridine complex. | Catalytic Ru(II) enables substitution of an existing amino group. | Allows for C-N bond cleavage and amine exchange. | thieme-connect.comresearchgate.net |

| Cyanide as Leaving Group | Displacement of a cyanide function from a cyanoazine. | Reaction with anions from esters or nitriles. | Expands the scope of available starting materials for SNAr. | researchgate.net |

Metal-Free Amination Strategies for Pyridine Scaffolds

Recent advancements in organic synthesis have led to the development of metal-free amination reactions, providing sustainable alternatives to traditional metal-catalyzed processes. One notable strategy involves the amination of pyridine N-oxides. For instance, treatment of pyridine N-oxide derivatives with an amine like tert-butylamine (B42293) in the presence of p-toluenesulfonic anhydride, followed by deprotection, can yield substituted 2-aminopyridines in high yields. rsc.org

Another powerful metal-free approach utilizes magnesium amides for the amination of pyridine-2-sulfonyl chlorides and related N-heterocycles. acs.orgresearchgate.net This method employs magnesium amides of the type R₂NMgCl·LiCl to introduce the amino group. acs.org Furthermore, a sustainable method for constructing 1,2,4-triazolo[1,5-a]pyridines involves a metal- and oxidant-free amination/cyclization reaction in water, using amino diphenylphosphinate (B8688654) as the amino source. rhhz.net In this process, the pyridine nitrogen of an N-(pyridyl)amide attacks the amino diphenylphosphinate, leading to the formation of an N-aminopyridinium phosphate (B84403) salt intermediate, which then undergoes cyclization. rhhz.net These examples underscore the growing trend towards avoiding transition metals in the synthesis of aminated pyridine scaffolds.

Alkylation Reactions for the Formation of 2-Alkylaminoazines

A more traditional and widely applicable route involves the alkylation of a nitrogen-containing precursor, followed by a reduction step to generate the final amine.

The synthesis of secondary amines can be selectively achieved through the alkylation of N-aminopyridinium salts. chemrxiv.org These salts serve as effective ammonia (B1221849) surrogates. chemrxiv.org The process can begin with the formation of an N-aryl- or N-alkyl-N-aminopyridinium salt. Deprotonation of this salt generates a highly nucleophilic pyridinium ylide (or azinylaminide), which readily undergoes substitution reactions with alkyl halides. chemrxiv.org A key advantage of this method is its self-limiting nature; the resulting alkylated pyridinium salt is significantly less nucleophilic than the ylide precursor, which prevents over-alkylation and ensures selective monoalkylation. chemrxiv.org This approach has been successfully applied to the enantioselective α-alkylation of aldehydes using pyridinium salts derived from amino acids, a reaction that can be activated by visible light. nih.govsemanticscholar.org

| Reagent Class | Description | Selectivity |

| N-Aminopyridinium Salts | Serve as ammonia synthons for sequential N-arylation and N-alkylation. | High selectivity for mono-alkylation due to decreased nucleophilicity after the first alkylation. chemrxiv.org |

| Pyridinium Ylides | Highly nucleophilic intermediates formed by deprotonation of N-aminopyridinium salts. | Reacts readily with alkyl halides. chemrxiv.org |

| Amino Acid-derived Pyridinium Salts | Used as alkylating agents in reactions with aldehydes, often under photochemical conditions. | Enables enantioselective synthesis. nih.govsemanticscholar.org |

Following alkylation, the pyridinium moiety, which acts as an activating and directing group, must be removed to yield the desired secondary amine. This is typically accomplished through reductive cleavage of the N-N bond. Various reduction methods can be employed to transform the pyridinium salt intermediate into the final amine product.

One approach is rhodium-catalyzed transfer hydrogenation. acs.org This method can lead to the formation of N-(hetero)aryl piperidines through a reductive transamination process. acs.org The reaction is initiated by the reduction of the pyridinium ion with a hydrogen source like formic acid, forming a dihydropyridine (B1217469) intermediate that can be intercepted and further transformed. acs.orgresearchgate.net Other reduction strategies involve the use of reagents like sodium cyanoborohydride or lithium aluminum hydride to reduce the pyridinium ring system or cleave the N-N bond. researchgate.netgoogle.com The choice of reducing agent and conditions is critical and can influence the final product structure, with possibilities ranging from ring opening to the formation of saturated piperidine rings. researchgate.netresearchgate.netdicp.ac.cn

Strategies for the Introduction of the Iodo Moiety at the C5-Position of the Pyridine Ring

The regioselective installation of an iodine atom at the C5 position of the pyridine ring is a crucial transformation for accessing the target compound. This can be achieved either by direct halogenation of a pre-formed aminopyridine or by using a pre-iodinated precursor.

Directed Halogenation Methodologies for Pyridine Derivatives

Directing groups play a pivotal role in controlling the regioselectivity of C–H halogenation on the pyridine ring. The amino group at the C2 position is a powerful directing group that influences the electronic properties of the ring, typically activating the C3 and C5 positions towards electrophilic substitution.

A radical-based direct C-H iodination protocol has been developed for various heterocycles, including pyridines. rsc.org This method often results in iodination at the C3 and C5 positions. rsc.org For 2-aminopyridines specifically, iodination using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) or under basic conditions with systems like water extract of pomegranate ash (WEPA)–I₂, can lead to regioselective C-H iodination. tandfonline.com The reaction of 2-aminopyridines with iodine can yield monoiodinated products with high efficiency. tandfonline.com The regioselectivity in 2-aminopyridines is influenced by substituent patterns, with the ortho-amino group being crucial for directing the halogenation. rsc.org Ultrasound-assisted iodination has also emerged as a sustainable and efficient method for the C3-iodination of related imidazo[1,2-a]pyridines, highlighting the potential of alternative energy sources to promote these transformations. acs.org

| Method | Reagents | Selectivity |

| Radical Iodination | Varies (e.g., I₂, oxidant) | Tends to yield C3 and C5 iodinated products in pyridines. rsc.org |

| Oxidative Iodination | I₂ / Ceric Ammonium Nitrate or WEPA | Can provide high regioselectivity for activated heterocycles like 2-aminopyridine. tandfonline.com |

| Direct Iodination | I₂ | Can effectively mono-iodinate 2-aminopyridines. tandfonline.com |

Precursor Design for Specific Regioisomeric Iodopyridine Formation

An alternative and often more controlled approach is to begin the synthesis with a pyridine derivative that already contains the iodine atom at the desired C5 position. This strategy circumvents potential issues with regioselectivity during the halogenation of an already functionalized ring.

A common and practical precursor is 2-chloro-5-iodopyridine. This starting material allows for the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position with methylamine (B109427). A direct synthesis of a related analogue, N-(cyclopropylmethyl)-5-iodopyridin-2-amine, was achieved by heating 2-chloro-5-iodopyridine with aminomethylcyclopropane in a sealed tube, resulting in a 77% yield. This demonstrates the feasibility of introducing the N-methyl group onto a pre-iodinated scaffold. This precursor-based approach offers a reliable and high-yielding route to the target molecule, avoiding the need for a separate, and potentially unselective, iodination step.

Multi-Step Synthetic Sequences and Chemo-Regioselectivity in the Preparation of this compound

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the desired substitution pattern on the pyridine ring. The strategic introduction of the iodo group at the C-5 position and the methylamino group at the C-2 position is a key challenge, necessitating a thoughtful approach to chemo-regioselectivity.

A plausible and efficient synthetic route commences with a commercially available substituted pyridine, such as 2-aminopyridine or a related analogue. The synthesis can be logically divided into two main stages: the regioselective iodination of the pyridine ring and the subsequent introduction or modification of the amino group at the 2-position.

One potential pathway begins with the direct iodination of 2-aminopyridine. The amino group at the C-2 position is an ortho-, para-director. Therefore, direct iodination would be expected to yield a mixture of products, with substitution occurring at the 3- and 5-positions. To achieve the desired 5-iodo isomer with high selectivity, specific iodinating reagents and conditions must be employed.

An alternative strategy involves starting with a pre-functionalized pyridine, such as 2-chloro-5-iodopyridine. This intermediate can then undergo a nucleophilic aromatic substitution reaction with methylamine to yield the final product. This method offers the advantage of pre-defined regiochemistry, simplifying the purification process.

A representative multi-step synthesis is outlined below, starting from 2-aminopyridine. This approach first protects the amino group, followed by regioselective iodination, and concludes with methylation and deprotection to yield the target compound.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of the amino group | 2-Aminopyridine | Acetic anhydride, pyridine | N-(pyridin-2-yl)acetamide |

| 2 | Regioselective Iodination | N-(pyridin-2-yl)acetamide | N-Iodosuccinimide (NIS), Acetonitrile (B52724) | N-(5-iodo-pyridin-2-yl)acetamide |

| 3 | Methylation | N-(5-iodo-pyridin-2-yl)acetamide | Sodium hydride (NaH), Methyl iodide (CH₃I), THF | N-(5-iodo-pyridin-2-yl)-N-methylacetamide |

| 4 | Deprotection | N-(5-iodo-pyridin-2-yl)-N-methylacetamide | Aqueous HCl, Reflux | This compound |

The chemo-regioselectivity in the synthesis of this compound is a critical consideration, particularly during the iodination step. The directing effect of the substituent at the C-2 position of the pyridine ring plays a pivotal role in determining the position of electrophilic substitution.

In the case of an activating group like an amino or methylamino group at the C-2 position, electrophilic attack is favored at the C-3 and C-5 positions. To selectively obtain the 5-iodo isomer, the reaction conditions must be carefully controlled. The use of a bulky protecting group on the C-2 amino function can sterically hinder the C-3 position, thereby favoring iodination at the less hindered C-5 position.

Furthermore, the choice of the iodinating agent is crucial. Reagents such as N-iodosuccinimide (NIS) are often preferred for their milder reaction conditions and improved regioselectivity compared to harsher reagents like molecular iodine and an oxidizing agent. The solvent can also influence the outcome of the reaction, with polar aprotic solvents like acetonitrile often being employed.

In an alternative approach starting from 2-chloropyridine, the inherent electronic properties of the pyridine ring direct the substitution pattern. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. However, in nucleophilic aromatic substitution, these positions are activated. Therefore, the reaction of 2-chloro-5-iodopyridine with methylamine will selectively occur at the C-2 position, displacing the chloro group, to yield this compound. This highlights the importance of choosing a synthetic strategy that leverages the inherent reactivity of the pyridine ring to achieve the desired chemo-regioselectivity.

Table 2: Chemo-Regioselectivity in the Iodination of 2-Substituted Pyridines

| Starting Material | Iodinating Agent | Major Product(s) | Rationale for Regioselectivity |

| 2-Aminopyridine | I₂ / H₂O₂ google.com | 2-Amino-5-iodopyridine (B21400) google.com | The amino group is an activating, ortho-, para-director, favoring substitution at the 5-position. |

| N-(pyridin-2-yl)acetamide | N-Iodosuccinimide (NIS) | N-(5-iodo-pyridin-2-yl)acetamide | The acetamido group is a moderately activating, ortho-, para-director. Steric hindrance at the 3-position can favor substitution at the 5-position. |

| 2-Chloropyridine | N/A (Starting material for subsequent amination) | 2-Chloro-5-iodopyridine (if synthesized via iodination of 2-chloropyridine) | The chloro group is a deactivating, ortho-, para-director. Iodination would likely require specific conditions to favor the 5-position. |

Reactivity and Chemical Transformations of 5 Iodo Pyridin 2 Yl Methyl Amine

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is a prominent reactive site in (5-Iodo-pyridin-2-yl)-methyl-amine, readily participating in various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, a result of its lower bond dissociation energy compared to other carbon-halogen bonds, allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. chemicalbook.com

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck Couplings)

Transition metal-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon bonds. mdpi.com The iodo-substituent at the C5 position of the pyridine (B92270) ring makes this compound an excellent substrate for several such transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for forming biaryl structures. nih.gov While direct examples involving this compound are not extensively detailed in the reviewed literature, the analogous coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields. mdpi.comnih.gov This suggests that the iodo-analogue would be an even more reactive and suitable substrate for Suzuki couplings. The reactions are typically catalyzed by palladium complexes like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄. mdpi.comnih.gov The presence of the amine group can influence the reaction, as it can coordinate to the palladium center, but successful couplings are well-documented. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org A related compound, (5-Iodo-pyridin-2-yl)-carbamic acid methyl ester, has been successfully coupled with a terminal alkyne using a PdCl₂(PPh₃)₂ catalyst, CuI, and triethylamine (B128534) in DMF, highlighting the feasibility of this transformation at the C5 position. bepls.com The Sonogashira coupling is a highly efficient method for synthesizing alkynyl-substituted pyridines. bepls.comrsc.org

Table 1: Examples of Sonogashira Coupling Reactions with Related 5-Iodopyridine Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| (5-Iodo-pyridin-2-yl)-carbamic acid methyl ester | 3-ethynyl-4-methylbenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methyl-benzoic acid methyl ester | Good | bepls.com |

| 3-substituted-5-methyl-4-iodoisoxazoles | Terminal alkynes | Pd(PPh₃)Cl₂ | 3-substituted-5-methyl-4-alkynylisoxazoles | Up to 86% | rsc.org |

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. rsc.org While specific examples with this compound are scarce in the literature, the high reactivity of the C-I bond makes it a prime candidate for such reactions. For instance, the Heck coupling of 5-iodouridine-5′-triphosphates with allylamine (B125299) proceeds with high stereoselectivity, demonstrating the utility of the Heck reaction on iodo-substituted heterocycles. researchgate.net Double Heck reactions on dibromopyridines have also been reported, suggesting that di-functionalization is possible. researchgate.net

Carbon-Heteroatom Bond Forming Reactions (C-N and C-O Bond Formation)

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is crucial in the synthesis of many biologically active compounds and materials. acs.org

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org This reaction is a powerful method for synthesizing arylamines. Research has shown successful Buchwald-Hartwig amination at the C-4 position of a related 2-iodo-4-chloropyrrolopyridine intermediate, indicating the feasibility of this reaction on the pyridine core. bohrium.com Copper-catalyzed C-N bond formation, known as the Ullmann condensation, is another important method. acs.org These reactions typically require a copper catalyst and a base. acs.org

C-O Bond Formation: Similar to C-N bond formation, C-O bonds can be formed via palladium or copper-catalyzed coupling reactions. The Ullmann condensation can be adapted to couple aryl halides with alcohols or phenols to form aryl ethers. acs.org While direct applications with this compound are not explicitly documented, the general principles of these reactions suggest that it would be a viable substrate for forming C-O bonds at the C5 position. beilstein-journals.org

Reactions Pertaining to the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-oxidation.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated using alkyl halides. This reaction forms a pyridinium (B92312) salt, which can alter the electronic properties and reactivity of the ring. The N-alkylation of amines, in general, is a common transformation. acs.org For pyridine derivatives, N-alkylation can be achieved under various conditions, often involving heating with an alkylating agent. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The formation of the N-oxide modifies the electron distribution in the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. This can be a useful strategy for further functionalization of the pyridine ring. organic-chemistry.org

Potential for Coordination Chemistry Precursor Development

The bidentate nature of this compound, with two nitrogen donor atoms (the pyridine nitrogen and the secondary amine nitrogen), makes it a potential ligand for the formation of metal complexes. libretexts.org The arrangement of the nitrogen atoms is suitable for forming a five-membered chelate ring with a metal ion. Such bidentate N,N-ligands are common in coordination chemistry and are used to create complexes with a wide range of transition metals. researchgate.netacs.org The presence of the iodo-substituent offers a handle for post-coordination modification of the ligand through cross-coupling reactions, potentially leading to the synthesis of more complex, multi-functional coordination compounds.

Reactivity Profile of the Secondary Methylamine (B109427) Functionality

The secondary methylamine group (-NHCH₃) attached to the C2 position of the pyridine ring is a nucleophilic and basic functional group.

Its reactivity is typical of a secondary amine. It can be acylated by reacting with acid chlorides or anhydrides to form amides. For example, the related 5-bromo-2-methylpyridin-3-amine is readily acetylated with acetic anhydride. mdpi.com Alkylation of the secondary amine can occur, leading to a tertiary amine, although this can sometimes lead to mixtures of products. acs.org The nucleophilicity of secondary amines is generally high, making them reactive towards a variety of electrophiles. researchgate.net In the context of the entire molecule, the reactivity of the methylamine group can be influenced by the electronic effects of the pyridine ring and the iodo-substituent.

Further Derivatization and Functional Group Interconversions

The structure of this compound offers multiple sites for further chemical modification. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.org The interconversion of these groups is a cornerstone of synthetic chemistry. wikipedia.orgvanderbilt.edu

The iodine atom at the C-5 position of the pyridine ring is a particularly useful handle for derivatization. Haloalkanes and haloarenes, including iodopyridines, are known to readily participate in nucleophilic substitution or elimination reactions. wikipedia.org The carbon-iodine bond is relatively weak, making it a good leaving group. wikipedia.org This reactivity allows for the introduction of various other functional groups at this position.

A significant transformation for analogous compounds like 2-amino-5-iodopyridine (B21400) involves copper-catalyzed C-N bond formation. rsc.org This reaction demonstrates the conversion of the C-I bond to a C-N bond by coupling with various nitrogen-containing nucleophiles, including amines, heterocycles, and amides. rsc.org This protocol has been shown to be selective for the C-5 position even in the presence of an unprotected amine at the C-2 position. rsc.org For example, the reaction of 2-amino-5-iodopyridine with amides like benzamide (B126) or 2-pyrrolidinone, catalyzed by copper(I) iodide with a ligand in a suitable solvent, yields the corresponding N-arylated amide products in good yields. rsc.org This highlights a direct method for functional group interconversion at the C-5 position.

The secondary amine moiety also provides a route for derivatization. For instance, secondary amines can undergo oxidation to produce various carbonyl compounds, a fundamental transformation in organic synthesis. rsc.org Metal-free oxidation systems, such as those using hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) in the presence of a radical mediator like TEMPO, are effective for this purpose. rsc.org While specific studies on this compound are not detailed, the oxidation of similar secondary amines suggests that the methylamino group could potentially be converted to a formyl or related carbonyl group under such conditions. rsc.org

The table below summarizes potential derivatization reactions based on the reactivity of similar compounds.

| Starting Material | Reagent and Conditions | Product | Reaction Type |

| 2-Amino-5-iodopyridine | Indole, CuI, L-proline, K₂CO₃, DMSO, 90 °C | 5-(1H-Indol-1-yl)pyridin-2-amine | C-N Cross-Coupling rsc.org |

| 2-Amino-5-iodopyridine | Benzamide, CuI, L-proline, K₂CO₃, DMSO, 110 °C | N-(5-Aminopyridin-2-yl)benzamide | C-N Cross-Coupling rsc.org |

| Dibenzylamine | PhI(OAc)₂, TEMPO, CH₂Cl₂ | Benzaldehyde and Benzylamine | Oxidative Cleavage rsc.org |

Amide and Urea (B33335) Formation from the Amine Moiety

The secondary amine group of this compound is a nucleophilic center that readily participates in acylation and carbamoylation reactions to form amides and ureas, respectively. These functional groups are prevalent in a wide range of biologically active molecules.

Amide Formation

Amides are typically synthesized by reacting an amine with a carboxylic acid derivative. libretexts.org The most common methods involve the use of activated carboxylic acid species such as acyl chlorides or acid anhydrides. libretexts.org Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents that activate the carboxylic acid in situ. acs.org

The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic acyl substitution to yield the corresponding N-substituted amide and hydrogen chloride. Similarly, reaction with a carboxylic acid in the presence of a coupling reagent like a carbodiimide (B86325) or a borate-based agent such as B(OCH₂CF₃)₃ would furnish the amide product. acs.org

The table below illustrates the expected products from the reaction of this compound with various acylating agents.

| Amine | Acylating Agent | Coupling Agent/Conditions (if applicable) | Expected Amide Product |

| This compound | Acetyl chloride | Base (e.g., pyridine or triethylamine) | N-(5-Iodo-pyridin-2-yl)-N-methylacetamide |

| This compound | Benzoic acid | B(OCH₂CF₃)₃, 80 °C acs.org | N-(5-Iodo-pyridin-2-yl)-N-methylbenzamide |

| This compound | 4-(Trifluoromethyl)benzoyl chloride | Schotten-Baumann conditions vulcanchem.com | N-(5-Iodo-pyridin-2-yl)-N-methyl-4-(trifluoromethyl)benzamide |

Urea Formation

Urea derivatives are commonly prepared from amines. nih.gov A primary route involves the reaction of an amine with an isocyanate. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to form the urea linkage. This method is highly efficient for producing unsymmetrical ureas. organic-chemistry.org

Alternatively, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used. nih.gov The amine first reacts with CDI to form a carbamoylimidazole intermediate, which then reacts with a second amine. organic-chemistry.org For monosubstituted ureas, a two-step procedure using a reagent like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis can be employed. bioorganic-chemistry.com

A modern approach for synthesizing unsymmetrical ureas involves the hypervalent iodine-mediated coupling of amides and amines. mdpi.com This metal-free method uses reagents like PhI(OAc)₂ to facilitate the reaction under mild conditions, potentially via an in situ generated isocyanate from the primary amide through a Hofmann-type rearrangement. mdpi.com

The following table shows potential urea-forming reactions starting from this compound.

| Amine | Reagent | Conditions | Expected Urea Product |

| This compound | Phenyl isocyanate | Inert solvent (e.g., THF, CH₂Cl₂) | 1-(5-Iodo-pyridin-2-yl)-1-methyl-3-phenylurea |

| This compound | 1. N,N'-Carbonyldiimidazole (CDI) 2. Ammonia (B1221849) | THF | 1-(5-Iodo-pyridin-2-yl)-1-methylurea |

| This compound | Benzamide, PhI(OAc)₂ | Metal-free conditions mdpi.com | 1-Benzoyl-3-(5-iodopyridin-2-yl)-3-methylurea |

Advanced Applications of 5 Iodo Pyridin 2 Yl Methyl Amine in Complex Organic Synthesis

Utilization as a Pivotal Building Block for the Synthesis of Diverse Heterocyclic Systems

The (5-Iodo-pyridin-2-yl)-methyl-amine scaffold is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The inherent reactivity of the 2-aminopyridine (B139424) moiety allows for classical condensation and cyclization strategies, while the iodo-substituent enables modern cross-coupling methodologies for further functionalization.

Prominent among the heterocyclic systems accessible from this building block are imidazo[1,2-a]pyridines and triazolopyridines. Imidazo[1,2-a]pyridines, recognized for their diverse pharmacological activities including anti-inflammatory and anticancer properties, are commonly synthesized through the reaction of a 2-aminopyridine derivative with an α-haloketone or via multicomponent reactions. nih.govmdpi.comresearchgate.net The general synthetic approach involves the initial formation of a pyridinium (B92312) salt, followed by an intramolecular cyclization. The presence of the iodine atom on the this compound core is well-tolerated in these cyclization reactions and provides a crucial site for late-stage diversification. For instance, subsequent palladium-catalyzed reactions such as aminocarbonylation can be employed to introduce amide or α-ketoamide functionalities at the iodinated position, yielding novel derivatives. mdpi.com

Similarly, triazolopyridines, another class of heterocycles with significant biological and therapeutic potential, can be synthesized from 2-aminopyridine precursors. researchgate.net Methods include the cyclization of acylated 2-hydrazinopyridines or oxidative cyclization of N-(pyridin-2-yl)amidines. researchgate.netmdpi.com The this compound can be readily converted into the necessary intermediates for these transformations. The resulting iodo-substituted triazolopyridine is a versatile synthon, amenable to further elaboration through cross-coupling chemistry.

The true synthetic power of the iodo-substituent is realized in transition metal-catalyzed cross-coupling reactions. The Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions are particularly effective for modifying the this compound core, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgbepls.comresearchgate.net These reactions pave the way for highly functionalized and complex heterocyclic structures.

Table 1: Representative Cross-Coupling Reactions on Iodo-Pyridine Scaffolds This table showcases examples of cross-coupling reactions on iodo-pyridine derivatives, illustrating the synthetic potential applicable to this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester | 3-Ethynyl-4-methylbenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | Alkynyl-pyridine derivative | Good | bepls.com |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | Aryl-pyridine derivative | Moderate to Good | nih.gov |

| Buchwald-Hartwig Amination | 2-Bromo-4-methylpyridine | 3-Methyl-2-butylamine | Pd₂(dba)₃, BINAP, t-BuONa, Toluene | N-Aryl-pyridine derivative | N/A | rsc.org |

| Aminocarbonylation | 6-Iodoimidazo[1,2-a]pyridine | Morpholine | Pd/Deloxan-NHC, CO (10 bar), DBU, Dioxane | α-Ketoamide derivative | 91% | mdpi.com |

Role in the Construction of Novel Bioactive Scaffolds and Chemical Probes

The structural motifs present in this compound are frequently found in a multitude of biologically active compounds and chemical probes. The pyridine (B92270) ring is a well-established pharmacophore, and its substitution pattern significantly influences biological activity. libretexts.org The iodo-group, in particular, serves as a versatile handle for introducing various functionalities through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.

A key area where this scaffold has shown immense potential is in the development of kinase inhibitors. nih.gov Many potent inhibitors target the hinge region of kinases through hydrogen bonding interactions, a role for which the 2-aminopyrimidine (B69317) or related pyrrolo[2,3-d]pyrimidine core is well-suited. mdpi.com The synthesis of such inhibitors often involves the use of a halogenated pyridine or pyrimidine (B1678525) intermediate. For example, in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold was utilized. mdpi.com The iodo-group was subsequently used in a Suzuki-Miyaura cross-coupling reaction to introduce a pyridine moiety, a critical step in building the final, potent inhibitor. mdpi.com Similarly, the synthesis of p38α mitogen-activated protein kinase inhibitors has been optimized using strategies that could be applied to iodo-pyridine precursors. rsc.org

The Sonogashira coupling of iodo-pyridine derivatives has proven to be a powerful method for constructing complex bioactive molecules. bepls.comorganic-chemistry.orgresearchgate.net A notable example involves the coupling of (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester with a terminal alkyne to produce a key intermediate for novel therapeutics. bepls.com This reaction highlights the utility of the C-I bond as a synthetic linchpin for connecting different molecular fragments.

Furthermore, the Buchwald-Hartwig amination reaction provides a direct route to introduce complex amine functionalities at the 5-position of the pyridine ring, following the displacement of the iodine atom. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies, as demonstrated in the development of various kinase inhibitors where specific amine side chains are crucial for potency and selectivity. rsc.orggoogle.comntnu.no

Table 2: Bioactive Scaffolds Synthesized from Halogenated Pyridine/Pyrimidine Precursors This table provides examples of bioactive compounds synthesized using halogenated precursors, illustrating the applicability of this compound in medicinal chemistry.

| Target Class | Key Synthetic Step | Halogenated Precursor Example | Resulting Scaffold | Reference |

|---|---|---|---|---|

| CSF1R Inhibitors | Suzuki Coupling | 5-Iodo-7-SEM-pyrrolo[2,3-d]pyrimidine | Pyridine-based Pyrrolo[2,3-d]pyrimidine | mdpi.com |

| p38α Kinase Inhibitors | Nucleophilic Aromatic Substitution | 2-Fluoro-4-methylpyridine | Pyridinylimidazole | rsc.org |

| Cyclin-Dependent Kinase Inhibitors | Ullmann Coupling | 5-Iodo-2-aminopyridine | 5-(Piperazin-1-yl)pyridin-2-amine | google.com |

| Antimicrobial Agents | Sonogashira Coupling | (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester | 3-(6-Methoxycarbonylamino-pyridin-3-ylethynyl) derivative | bepls.com |

Design and Development of Ligands for Metal-Catalyzed Processes

The pyridine-amine framework is a privileged structure in coordination chemistry, forming the basis for a vast number of ligands used in metal-catalyzed reactions. The nitrogen atoms of the pyridine ring and the amine group can act as a bidentate chelating system, stabilizing transition metal centers and influencing their catalytic activity and selectivity. This compound is an ideal starting point for creating more elaborate and finely-tuned ligands.

The iodo-substituent is the key to its versatility in ligand synthesis. It allows for the application of powerful cross-coupling reactions to append other coordinating groups, such as phosphines, other heterocycles, or chiral auxiliaries. For instance, a Sonogashira coupling can introduce an alkyne, which can then participate in further transformations or act as part of a larger conjugated system within the ligand. organic-chemistry.org Suzuki coupling can be used to attach aryl or heteroaryl groups, potentially creating tridentate or higher-order ligand systems. researchgate.netnih.govmdpi.com

The Buchwald-Hartwig amination offers a route to synthesize more complex amine-based ligands. wikipedia.orglibretexts.org By coupling the iodo-pyridine core with various primary or secondary amines, ligands with different steric and electronic properties can be readily prepared. This modularity is crucial for catalyst optimization in various transformations, from hydrogenation to cross-coupling itself. acs.org

Ligands derived from aminopyridines, such as pyridylidene amines (PYEs), have demonstrated significant potential in catalysis due to their donor flexibility, which helps stabilize metal centers in different oxidation states throughout a catalytic cycle. acs.org The synthesis of such advanced ligands can be envisioned starting from this compound, where the iodo group allows for the introduction of functionalities that can be subsequently transformed into the desired ligand architecture. The development of such tailored ligands is critical for advancing challenging catalytic transformations, including C-H activation and enantioselective synthesis. acs.org

Computational and Theoretical Investigations of Iodo Pyridyl Amines

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a molecule's structure, stability, and reactivity. For iodo-pyridyl amines, DFT studies provide a detailed understanding of how the iodine substituent and the amine group influence the electronic environment of the pyridine (B92270) ring.

DFT calculations on related alkylpyridine-iodine complexes have shown that a charge-transfer interaction occurs between the lone pair of electrons on the nitrogen atom of the pyridine ring and the σ* anti-bonding orbital of the iodine molecule. researchgate.net This interaction is a key factor in the formation and stability of such complexes. In the case of "(5-Iodo-pyridin-2-yl)-methyl-amine," the iodine atom is covalently bonded to the pyridine ring. DFT studies on similar halogenated pyridines, such as 2-amino-5-chloropyridine (B124133), have been performed to analyze their geometric and electronic properties. core.ac.uk

The electronic structure of these molecules is significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing, yet polarizable, iodine atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity. DFT calculations on various imidazo[1,2-a]pyridin-3-yl derivatives have demonstrated how substituents affect the HOMO-LUMO energy gap, which in turn influences the molecule's stability and reactivity. nih.gov For "this compound," the HOMO is expected to be localized primarily on the pyridine ring and the amino group, while the LUMO would likely be distributed over the pyridine ring and the carbon-iodine bond.

The reactivity of iodo-pyridyl amines can be assessed through various DFT-based descriptors. The molecular electrostatic potential (MEP) map, for instance, can identify the regions most susceptible to electrophilic and nucleophilic attack. For related pyridine derivatives, MEP analysis has shown that the nitrogen atom of the pyridine ring is typically a region of negative potential, making it a likely site for protonation or coordination to metal ions. ijcce.ac.ir

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative (2-amino-5-chloropyridine)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| Energy Gap (ΔE) | 5.1 eV |

| Dipole Moment | 3.5 D |

Data sourced from theoretical studies on 2-amino-5-chloropyridine and are intended to provide a comparative reference. core.ac.uk

Computational Elucidation of Reaction Mechanisms for Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of iodo-pyridyl amines and their derivatives, computational studies can help to understand the reaction pathways, identify transition states, and predict the most favorable reaction conditions.

The synthesis of related 2-aminopyridine (B139424) derivatives has been studied computationally to understand the reaction mechanisms. For instance, the synthesis of imidazo[1,2-a]pyridines has been investigated, with proposed mechanisms involving either an intramolecular Mannich-type addition or a pericyclic 1,5-electrocyclization. DFT calculations can help to distinguish between these pathways by calculating the activation energies for each step.

One common synthetic route to aminopyridines involves nucleophilic substitution reactions. The reaction of 2,3-pyridyne with amines has been shown to produce 2-aminopyridines exclusively. nih.gov Computational studies can model the approach of the amine nucleophile to the pyridyne intermediate, explaining the observed regioselectivity.

The synthesis of more complex structures, such as benzonaphthyridinones from 2,3-pyridyne and o-aminobenzoates, has also been explored. nih.gov The proposed mechanism involves nucleophilic attack of the amino group followed by an intramolecular cyclization. DFT calculations can provide the energy profile for this entire process, identifying the rate-determining step.

Table 2: Calculated Activation Energies for a Proposed Synthetic Step of a Pyridine Derivative

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

This data is hypothetical and serves as an example of what computational elucidation of a reaction mechanism for a related pyridine derivative might reveal.

Conformational Analysis and Molecular Dynamics Simulations of Pyridyl Amine Derivatives

The biological activity and physical properties of molecules are often dictated by their three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

For pyridyl amine derivatives, the orientation of the methylamine (B109427) group relative to the pyridine ring is a key conformational feature. The rotation around the C-N bond connecting the methylamine to the ring will have specific energy barriers, which can be calculated using computational methods. Studies on related N,N-di-Boc-2-amino pyridine have utilized DFT to perform conformational analysis and investigate the molecule's structural properties. acs.org

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes shape in different environments, such as in a solvent or when interacting with a biological target. For example, MD simulations of bis(pyridine)iodine(I) complexes have been used to study their conformational landscape, showing that multiple conformations of comparable energies can exist. diva-portal.org This conformational flexibility can be critical for their reactivity.

Table 3: Torsional Energy Profile for a Model Pyridyl Amine

| Dihedral Angle (Py-C-N-C) | Relative Energy (kcal/mol) |

| 0° (eclipsed) | 5.2 |

| 60° (gauche) | 1.5 |

| 120° (eclipsed) | 4.8 |

| 180° (anti) | 0.0 |

This data is based on a model system and illustrates the typical energy variations associated with bond rotation in a pyridyl amine derivative.

Future Research Directions and Unresolved Synthetic Challenges Pertaining to 5 Iodo Pyridin 2 Yl Methyl Amine

Advancements in Sustainable and Green Chemical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve safety. For the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine and its derivatives, several avenues for greener processes are being explored.

One major focus is the development of more sustainable catalytic systems. While traditional methods often rely on palladium catalysis, researchers are investigating the use of more earth-abundant and less toxic metals like iron and copper. rsc.org The ideal is to move towards metal-free catalysis, which would further reduce environmental concerns. bohrium.com A patent for the synthesis of 2-amino-5-iodopyridine (B21400), a related precursor, highlights a method using water as a solvent, eliminating the need for organic solvents and thereby creating a safer and more environmentally friendly process. google.com

The use of alternative reaction media is another key area of green chemistry. ijarsct.co.in Research into microwave-assisted synthesis has shown promise in reducing reaction times and energy consumption. nih.govacs.org Furthermore, the development of one-pot multicomponent reactions (MCRs) offers a streamlined approach to building molecular complexity, minimizing waste from intermediate purification steps. bohrium.comnih.govacs.org

| Green Chemistry Initiative | Potential Advantages | Future Research Focus |

| Sustainable Catalysis | Reduced reliance on precious metals, lower toxicity. | Development of earth-abundant metal catalysts and metal-free catalytic systems. rsc.orgbohrium.com |

| Greener Solvents | Reduced pollution and health hazards. | Utilization of water and other environmentally benign solvents. google.com |

| Process Intensification | Shorter reaction times, increased efficiency, less waste. | Application of microwave-assisted synthesis and one-pot multicomponent reactions. nih.govacs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Unlocking new ways to functionalize the pyridine (B92270) ring is a central theme in modern organic synthesis. Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying pyridine scaffolds, avoiding the need for pre-functionalized starting materials. nih.govnih.govbenthamdirect.combeilstein-journals.org This approach allows for the direct introduction of various functional groups at different positions on the pyridine ring, offering a more efficient route to novel derivatives. nih.govnih.gov

Photoredox catalysis, which uses visible light to initiate chemical reactions, is another rapidly developing field with significant potential for pyridine chemistry. nih.govmdpi.comnih.gov This technique can generate pyridyl radicals under mild conditions, enabling unique transformations that are difficult to achieve through traditional thermal methods. nih.govacs.orgacs.org The generation of these radical intermediates opens up new possibilities for C-C and C-heteroatom bond formation.

The reactivity of the iodo-substituent in this compound also presents opportunities for novel transformations. While typically used in cross-coupling reactions, the C-I bond can be targeted for other functionalizations, including metal-halogen exchange to form organometallic reagents. acs.orgrsc.org The interplay between the different functional groups on the pyridine ring can lead to complex and potentially useful reactivity patterns. orgchemres.orgresearchgate.net

| Reactivity Exploration | Synthetic Benefit | Key Research Area |

| C-H Functionalization | Increased atom economy, access to novel derivatives. | Regioselective functionalization of pyridine C-H bonds. nih.govnih.govbenthamdirect.combeilstein-journals.org |

| Photoredox Catalysis | Mild reaction conditions, unique bond formations. | Generation and reaction of pyridyl radicals. nih.govmdpi.comnih.govacs.org |

| Iodo-Group Reactivity | Versatile functionalization handle. | Exploration of transformations beyond cross-coupling. acs.orgrsc.org |

Asymmetric Synthesis and Enantioselective Methodologies for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. A significant challenge in pyridine chemistry is the development of efficient methods for the asymmetric synthesis of chiral derivatives. chim.it

The design and synthesis of new chiral ligands for transition-metal catalysis is a major area of research. nih.govdiva-portal.org These ligands can create a chiral environment around the metal center, enabling the enantioselective formation of new stereocenters. Chiral pyridine-containing ligands themselves are important targets for synthesis due to their wide applications in asymmetric catalysis. chim.itdiva-portal.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. researchgate.net Chiral Brønsted acids or other organocatalysts can be used to activate the pyridine ring and control the stereochemical outcome of a reaction.

Furthermore, biocatalysis, utilizing enzymes to perform chemical transformations, holds great promise for the green and highly selective synthesis of chiral pyridine derivatives. ijarsct.co.in The development of enzymes that can act on pyridine substrates could provide a powerful tool for accessing enantiopure compounds.

| Asymmetric Strategy | Approach | Future Directions |

| Transition-Metal Catalysis | Use of chiral ligands to induce enantioselectivity. | Design and synthesis of novel, highly effective chiral ligands. nih.govdiva-portal.org |

| Organocatalysis | Employment of small chiral organic molecules as catalysts. | Development of new organocatalytic systems for pyridine functionalization. researchgate.net |

| Biocatalysis | Utilization of enzymes for stereoselective transformations. | Discovery and engineering of enzymes for pyridine chemistry. ijarsct.co.in |

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing (5-Iodo-pyridin-2-yl)-methyl-amine? The compound is typically synthesized via halogenation of aminopyridine precursors. For example, iodination of 5-substituted pyridin-2-amine derivatives using iodine (I₂) in ethanol with Ag₂SO₄ as a catalyst yields iodinated products with good regioselectivity . Condensation reactions with aldehydes or coupling reagents (e.g., Pd(PPh₃)₄ in DME/H₂O) are also employed for functionalization .

Advanced: How can reaction conditions be optimized to improve regioselectivity during iodination? Regioselectivity is influenced by solvent polarity, catalyst choice, and temperature. Ag₂SO₄ in ethanol at 80–90°C promotes iodination at the 5-position of the pyridine ring due to electronic effects . Microwave-assisted synthesis or flow chemistry may further enhance yield and purity by reducing side reactions .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure of this compound? Key methods include:

- ¹H/¹³C NMR : To verify substitution patterns on the pyridine ring and methylamine group.

- IR Spectroscopy : Confirms NH₂ and C-I stretches (~3400 cm⁻¹ for NH₂; ~500 cm⁻¹ for C-I) .

- Elemental Analysis : Validates molecular formula (e.g., C₆H₇IN₂) .

Advanced: How is X-ray crystallography applied to resolve ambiguities in molecular conformation? Single-crystal X-ray diffraction provides precise bond lengths and angles. For similar iodopyridines, THF is used as a crystallization solvent, and hydrogen atoms are modeled using difference Fourier maps . This method clarifies steric effects of the iodine atom and amine group orientation .

Coordination Chemistry Applications

Basic: Can this compound act as a ligand in metal complexes? Yes. Pyridylmethylamine derivatives are versatile ligands due to their N-donor sites. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic studies . The iodine substituent may enhance steric bulk or electronic tuning .

Advanced: How does the iodine substituent influence metal-ligand binding kinetics? The electron-withdrawing iodine atom increases Lewis acidity at the metal center, potentially accelerating catalytic cycles. Stability constants (log K) and DFT calculations are used to quantify these effects .

Biological Activity and QSAR Studies

Basic: What methodologies screen the antibacterial activity of this compound derivatives? Compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Structural analogs show activity linked to lipophilicity (Log P) and steric parameters .

Advanced: How are QSAR models developed to predict bioactivity? Using software like MOE 2006.08, descriptors (e.g., molar refractivity, Log P) are correlated with MIC values. For pyridin-2-amine derivatives, QSAR equations often highlight Log P and SMR (steric molar refractivity) as critical predictors .

Analytical and Thermal Stability Profiling

Basic: Which chromatographic methods separate this compound from reaction mixtures? Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard. LC-MS confirms molecular weight (MW = 250.04 g/mol) and detects impurities .

Advanced: How is thermogravimetric analysis (TGA) used to assess stability? TGA measures decomposition temperatures (Td). For related pyridines, melting points (~200–400 K) and vaporization enthalpies (~35 kJ/mol) are reported, aiding in storage and handling protocols .

Addressing Data Contradictions

Advanced: How to resolve discrepancies in reported bioactivity across studies? Meta-analyses compare experimental conditions (e.g., bacterial strain variants, solvent systems). For example, conflicting Log P values may arise from different calculation methods (Crippen vs. Joback), necessitating experimental validation via shake-flask assays .

Computational and Docking Studies

Advanced: What docking strategies predict interactions with biological targets? Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like DNA gyrase. For pyridin-2-amine derivatives, binding affinities (ΔG) correlate with antibacterial potency, and pharmacophore models prioritize substituents at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.